Cholinesterase Inhibition: Baseline Potency of the Unsubstituted Core vs. Optimized Analogs
The parent compound Imidazo[1,2-a]pyridin-2(3H)-one (the active base form) has demonstrated significant but moderate inhibitory activity against butyrylcholinesterase (BChE) in vitro [1]. This potency serves as a crucial baseline for SAR studies. In contrast, more structurally elaborate imidazo[1,2-a]pyridine analogs have been optimized to achieve vastly superior potency. For example, a series of Mannich base derivatives exhibit nanomolar activity against BChE (IC50 = 99.0 nM), representing a more than 650-fold increase in potency over the unsubstituted core [2].
| Evidence Dimension | In vitro inhibitory activity against Butyrylcholinesterase (BChE) |
|---|---|
| Target Compound Data | IC50 = 65 µM |
| Comparator Or Baseline | Optimized Imidazo[1,2-a]pyridine Mannich Base Derivative (Compound 9j): IC50 = 0.099 µM (99 nM) |
| Quantified Difference | Comparator is ~657 times more potent than the unsubstituted core. |
| Conditions | In vitro enzyme inhibition assay using purified BChE. |
Why This Matters
This quantifies the foundational potency of the unsubstituted scaffold, allowing researchers to accurately measure the functional gain achieved through specific chemical modifications.
- [1] Taha, M., et al. (2019). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Scientific Reports, 9, 1076. View Source
- [2] Imidazo[1,2-a]pyridine mannich bases: synthesis, anticholinesterase evaluation, and in silico studies. (n.d.). IC50s: 57.75 nM for AChE; 99.0 nM for BChE. View Source
